molecular formula C12H13ClF3NO3 B14769892 3-(3-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

3-(3-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Cat. No.: B14769892
M. Wt: 311.68 g/mol
InChI Key: JOJRCSRKLHUUCS-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a synthetic organic compound characterized by the presence of a chloro and trifluoromethyl group on a phenyl ring, a hydroxy group, and a methoxy-methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Borane in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13ClF3NO3

Molecular Weight

311.68 g/mol

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C12H13ClF3NO3/c1-17(20-2)11(19)6-10(18)7-3-8(12(14,15)16)5-9(13)4-7/h3-5,10,18H,6H2,1-2H3

InChI Key

JOJRCSRKLHUUCS-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC(C1=CC(=CC(=C1)Cl)C(F)(F)F)O)OC

Origin of Product

United States

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